3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde
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Overview
Description
3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . This compound is characterized by the presence of two fluorine atoms and an aldehyde group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reaction is carried out in the presence of potassium carbonate and acetone, and the mixture is heated to 60°C for 5 hours . This method is straightforward and efficient, making it suitable for both laboratory-scale and industrial-scale production.
Chemical Reactions Analysis
3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of pharmaceutical compounds and as a reference standard in drug testing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The presence of the fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde can be compared with other similar compounds such as:
- 4-(3-fluoro-benzyloxy)-benzaldehyde
- 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
- 3-((4-fluorobenzyl)oxy)benzaldehyde
These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and reactivity. The presence of multiple fluorine atoms in this compound makes it particularly unique and valuable in research applications.
Properties
IUPAC Name |
3-fluoro-4-[(2-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKWFAOPTKYQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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